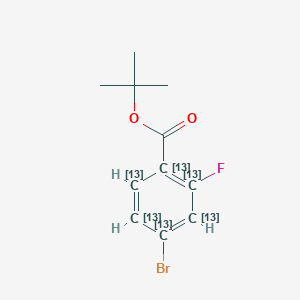

Tert-butyl 4-bromo-2-fluorobenzoate-1,2,3,4,5,6-13c6

説明

特性

IUPAC Name |

tert-butyl 4-bromo-2-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3/i4+1,5+1,6+1,7+1,8+1,9+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGZHSAOCVWZMR-VFESMUGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[13C]1=[13C]([13CH]=[13C]([13CH]=[13CH]1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions:

Step 1: The synthesis begins with 4-bromo-2-fluorobenzoic acid. This compound is reacted with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) to form the corresponding acyl chloride.

Industrial Production Methods: The industrial production of tert-butyl 4-bromo-2-fluorobenzoate-1,2,3,4,5,6-13c6 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions:

Substitution Reactions: The bromine atom in tert-butyl 4-bromo-2-fluorobenzoate-1,2,3,4,5,6-13c6 can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form the corresponding benzoate derivative without the bromine atom.

Oxidation Reactions: The benzoate group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Substitution: Products include azido or thiocyanato derivatives.

Reduction: Products include the corresponding benzoate derivative.

Oxidation: Products include carboxylic acids or other oxidized derivatives.

科学的研究の応用

Chemical Properties and Structure

Tert-butyl 4-bromo-2-fluorobenzoate has the following chemical characteristics:

- Molecular Formula : CHBrF O

- Molecular Weight : 275.11 g/mol

- Boiling Point : Data not available

- InChI Key : ZPGZHSAOCVWZMR-UHFFFAOYSA-N

These properties facilitate its use in various chemical reactions and applications.

Medicinal Chemistry

Drug Development

Tert-butyl 4-bromo-2-fluorobenzoate is utilized as an intermediate in the synthesis of pharmaceuticals. Its structural features allow for modifications that can lead to the development of new drug candidates. The presence of bromine and fluorine atoms enhances biological activity and can influence pharmacokinetic properties such as absorption and metabolism.

Case Study: Anticancer Agents

Research has indicated that derivatives of benzoates exhibit anticancer properties. For instance, compounds similar to tert-butyl 4-bromo-2-fluorobenzoate have been studied for their ability to inhibit tumor growth in various cancer models. The incorporation of halogens like bromine and fluorine is known to enhance the potency of these compounds against specific cancer cell lines .

Environmental Science

Pollutant Monitoring

The compound's stability makes it suitable for use as a tracer in environmental studies. Its isotopic labeling (specifically with carbon-13) allows researchers to track its behavior in ecological systems. This is particularly useful in studies assessing the fate of organic pollutants in soil and water systems.

Case Study: Soil Contamination Studies

In a study examining soil contamination, researchers used tert-butyl 4-bromo-2-fluorobenzoate as a model compound to investigate degradation pathways of similar pollutants. The findings revealed insights into microbial degradation processes and helped establish remediation strategies for contaminated sites .

Analytical Chemistry

Mass Spectrometry Applications

Tert-butyl 4-bromo-2-fluorobenzoate serves as a standard in mass spectrometry due to its well-defined mass spectrum. It is used in quantitative analyses where precise measurement of compounds is necessary.

Case Study: Peptide Quantification

In proteomics, this compound has been employed in isotope dilution techniques for quantifying peptides. By using stable isotopes like carbon-13, researchers can achieve high sensitivity and specificity in measuring biomolecules within complex mixtures . This application is crucial for understanding protein dynamics in biological systems.

作用機序

The mechanism of action of tert-butyl 4-bromo-2-fluorobenzoate-1,2,3,4,5,6-13c6 depends on its application. In NMR spectroscopy, the carbon-13 labeling allows for detailed analysis of molecular structures. In drug development, the compound may interact with specific molecular targets, such as receptors or enzymes, through binding interactions that can be studied using various biochemical assays.

類似化合物との比較

Comparative Data Table

| Compound Name | CAS No. | Isotopic Labeling | Substituents | Key Applications |

|---|---|---|---|---|

| tert-Butyl 4-bromo-2-fluorobenzoate-<sup>13</sup>C6 | 1958100-37-2 | <sup>13</sup>C6 | 4-Br, 2-F, tert-butyl | Isotopic tracing, drug metabolism |

| Ethyl 5-bromo-2-fluorobenzoate | 612835-53-7 | None | 5-Br, 2-F, ethyl | Synthetic intermediates |

| tert-Butyl 4-bromo-2,6-difluorobenzoate | 955887-09-9 | None | 4-Br, 2-F, 6-F, tert-butyl | Agrochemical synthesis |

| 5-Bromo-7-fluoroisobenzofuran-1(3H)-one | 1255208-34-4 | None | 5-Br, 7-F, lactone | Polymer chemistry |

Research Findings and Implications

- Isotopic Advantage: The <sup>13</sup>C6 labeling in the target compound provides unmatched precision in mass spectrometry and NMR studies, distinguishing it from non-isotopic analogs .

- Steric Effects : The tert-butyl group in both the target compound and CAS 955887-09-9 enhances stability against enzymatic degradation, critical for in vivo studies .

- Electronic Effects : Fluorine’s position (2-position vs. 6-position) significantly impacts the compound’s electronic profile, altering reactivity in palladium-catalyzed reactions .

生物活性

Tert-butyl 4-bromo-2-fluorobenzoate-1,2,3,4,5,6-13c6 is a chemical compound with significant implications in biological research. This compound features a tert-butyl ester group attached to a benzoate ring that is substituted with bromine and fluorine atoms. Its isotopic labeling with carbon-13 enhances its utility in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : Tert-butyl 4-bromo-2-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate

- Molecular Formula : C11H12BrFO2

- Molecular Weight : 275.11 g/mol

- CAS Number : 1958100-37-2

The compound's structure is characterized by the presence of:

- A tert-butyl group which enhances lipophilicity.

- A bromo and fluoro substitution pattern that can influence its reactivity and biological interactions.

Tert-butyl 4-bromo-2-fluorobenzoate has been identified as an intermediate in the synthesis of enzalutamide, a drug used in prostate cancer treatment. The mechanism of action is primarily through:

- Androgen Receptor Inhibition : The compound may act similarly to enzalutamide by binding to the androgen receptor (AR). This binding prevents the natural androgens from activating the receptor.

- Inhibition of Nuclear Translocation : By preventing the ligand-receptor complex from translocating to the nucleus, it inhibits the recruitment of coactivators necessary for gene transcription related to cell proliferation in androgen-dependent tissues.

Resulting Biological Effects

The inhibition of AR activity leads to decreased cellular proliferation in tissues dependent on androgens. This property holds potential for therapeutic applications in hormone-sensitive cancers.

Case Studies and Experimental Data

A variety of studies have explored the biological activity of similar compounds and their derivatives:

Comparative Analysis with Related Compounds

The unique substitution pattern of tert-butyl 4-bromo-2-fluorobenzoate allows for distinct biological activities when compared to similar compounds:

| Compound Name | Biological Activity |

|---|---|

| Tert-butyl 4-bromo-2-fluorobenzoate | AR inhibition; potential cancer therapeutic applications |

| Tert-butyl 4-chloro-2-fluorobenzoate | Less potent AR inhibitor; different reactivity |

| Tert-butyl 4-bromo-3-fluorobenzoate | Varying effects on cellular proliferation |

Q & A

Q. What are the critical steps in synthesizing Tert-butyl 4-bromo-2-fluorobenzoate-1,2,3,4,5,6-13C6 with isotopic purity?

Answer:

- Step 1: Start with a 13C6-labeled benzoic acid precursor. Use esterification with tert-butanol under acidic catalysis (e.g., H2SO4) to form the tert-butyl ester.

- Step 2: Introduce bromine and fluorine via electrophilic aromatic substitution. Bromination may require FeBr3 as a catalyst, while fluorination can employ a Balz-Schiemann reaction (using diazonium tetrafluoroborate intermediates) .

- Key Validation: Monitor isotopic purity using 13C NMR (confirming 13C incorporation at all six positions) and mass spectrometry (MS) to rule out isotopic dilution .

Q. How should researchers characterize the purity and isotopic integrity of this compound?

Answer:

-

Analytical Techniques:

Q. What purification strategies are effective for removing unlabeled byproducts?

Answer:

- Column Chromatography: Use silica gel with a gradient elution (hexane:EtOAc) to separate labeled vs. unlabeled species.

- Recrystallization: Optimize solvent polarity (e.g., toluene/hexane mixtures) to exploit differences in solubility between isotopologs .

- Validation: Post-purification, repeat 13C NMR and MS to confirm isotopic homogeneity .

Advanced Research Questions

Q. How can unexpected side reactions (e.g., tert-butyl group cleavage) be mitigated during synthesis?

Answer:

- Mechanistic Insight: Acidic or nucleophilic conditions may hydrolyze the tert-butyl ester. For example, thionyl chloride (used in acylations) can induce redox side reactions with phenolic derivatives, as observed in oxidative condensations .

- Mitigation Strategies:

Q. How do isotopic labeling artifacts affect kinetic studies in catalytic reactions involving this compound?

Answer:

- Potential Artifacts:

- Kinetic Isotope Effects (KIEs): 13C labeling may alter reaction rates, particularly in bond-forming/breaking steps involving the labeled aromatic ring.

- NMR Signal Overlap: 13C-1H coupling in labeled positions can complicate reaction monitoring.

- Resolution:

Q. What contradictions arise when comparing computational modeling data (e.g., DFT) with experimental results for this compound?

Answer:

- Common Discrepancies:

- Steric Effects: DFT may underestimate steric hindrance from the tert-butyl group, leading to inaccurate predictions of reaction pathways.

- Solvent Interactions: Models often neglect solvent polarity effects on fluorinated aromatic systems.

- Methodology:

Q. How does the 13C-labeled aromatic ring influence metabolic tracing studies in biological systems?

Answer:

- Applications: The compound can serve as a tracer in:

- Drug Metabolism: Track metabolic pathways via LC-MS/MS, leveraging 13C’s distinct mass shift.

- Enzyme Mechanism Studies: Use 13C NMR to monitor bond cleavage/formation in enzyme-substrate complexes.

- Challenges:

Methodological Best Practices

Q. How should researchers design control experiments to validate isotopic labeling efficacy?

Answer:

-

Controls:

Type Purpose Unlabeled Analog Baseline for NMR/MS comparisons. Partial Labeling Identify cross-contamination during synthesis. Stability Test Expose the compound to reaction conditions (e.g., heat, pH) to assess isotopic loss. -

Documentation: Report isotopic enrichment levels (e.g., ≥98% 13C) and purity thresholds in publications .

Q. What safety protocols are critical when handling this compound’s bromo- and fluoro-substituents?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。